molecular formula C16H22BrN3O2 B2582666 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone CAS No. 2379975-05-8

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone

カタログ番号 B2582666
CAS番号: 2379975-05-8
分子量: 368.275
InChIキー: JDYSHSHQZJGIRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone, also known as BPO-27, is a small molecule compound that has been studied for its potential use in treating various diseases.

作用機序

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone works by inhibiting the activity of several enzymes and proteins that play a role in the development of various diseases. For example, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In cancer cells, HDACs are overexpressed, leading to the uncontrolled growth and division of cells. By inhibiting HDACs, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3, a protein that plays a role in programmed cell death. This compound also inhibits the activity of HDACs, leading to changes in gene expression and the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, this compound inhibits the aggregation of amyloid-beta and alpha-synuclein, respectively, which are proteins that play a role in the development of these diseases.

実験室実験の利点と制限

One advantage of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone is that it has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, this compound has also been shown to have poor solubility, which can limit its effectiveness in certain applications.

将来の方向性

There are several future directions for the study of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone. One potential direction is to further investigate its potential use in treating various types of cancer. Another potential direction is to study its effectiveness in combination with other therapeutic agents. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more effective delivery methods to improve its solubility and effectiveness.
In conclusion, this compound is a small molecule compound that has shown potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action involves inhibiting the activity of several enzymes and proteins that play a role in the development of these diseases. While it has several advantages, such as low toxicity, its poor solubility can limit its effectiveness in certain applications. There are several future directions for the study of this compound, including further investigation of its potential use in treating cancer and developing more effective delivery methods.

合成法

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 5-bromopyrimidine-2-carboxylic acid with 1,2-diaminocyclopentane to form a piperidine intermediate. This intermediate is then reacted with 4-chlorobenzaldehyde to form the final product, this compound.

科学的研究の応用

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone has been studied for its potential use in treating several diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, which are proteins that play a role in the development of these diseases.

特性

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c17-14-8-18-16(19-9-14)22-11-12-4-3-7-20(10-12)15(21)13-5-1-2-6-13/h8-9,12-13H,1-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYSHSHQZJGIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。